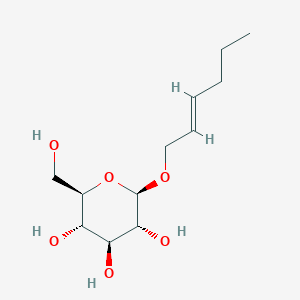
2-Hexenyl-beta-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexenyl-beta-glucopyranoside is a natural compound that belongs to the class of glucosides. It is commonly found in various plants, fruits, and vegetables, such as cucumber, tomato, and apple. This compound has been extensively studied for its potential applications in the food and pharmaceutical industries due to its unique biochemical and physiological properties.
Applications De Recherche Scientifique
Synthesis and Chemical Studies
Chemoenzymatic Synthesis : A study demonstrated the successful chemoenzymatic synthesis of various glucopyranosides, including (Z)-3-hexenyl β-D-glucoside, a compound structurally similar to 2-hexenyl-beta-glucopyranoside, using immobilized β-glucosidase. This process highlights the potential for synthesizing structurally similar compounds for diverse applications (Akita et al., 2005).
Natural Occurrence and Structure Elucidation : In a study of Codonopsis javanica roots, a compound closely related to 2-hexenyl-beta-glucopyranoside was identified and structurally characterized. This indicates the natural occurrence of similar compounds in plant species, with potential applications in phytochemistry and natural product research (Phan et al., 2020).
Medicinal and Biological Research
Enzymatic Activity Studies : The enzymatic properties of various β-glucosidases have been explored using substrates like p-nitrophenyl β-glucopyranoside and other glucosides, providing insights into enzyme-substrate interactions and potential medical applications (Kytzia et al., 2004).
Pharmacological Effects : Studies on compounds like phenyl-β-D-glucopyranoside, structurally similar to 2-hexenyl-beta-glucopyranoside, have shown anti-inflammatory activities in specific cell models. This suggests potential therapeutic applications of structurally related compounds in treating inflammation and related diseases (Hwang & Lee, 2014).
Analytical Chemistry and Natural Product Research
Isolation from Natural Sources : Various studies have successfully isolated and identified glucoside compounds similar to 2-hexenyl-beta-glucopyranoside from different plant sources. These findings are significant for understanding the chemical diversity of plants and for the development of natural product-based applications (Mizutani et al., 1988).
Metabolomics Research : Metabolomics-oriented studies have involved the isolation and structural elucidation of compounds including glucopyranosides from plants like Arabidopsis thaliana. This contributes to a broader understanding of plant metabolomics and the role of glucosides in plant physiology (Nakabayashi et al., 2009).
Propriétés
Numéro CAS |
117017-90-0 |
|---|---|
Nom du produit |
2-Hexenyl-beta-glucopyranoside |
Formule moléculaire |
C12H22O6 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(E)-hex-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h4-5,8-16H,2-3,6-7H2,1H3/b5-4+/t8-,9-,10+,11-,12-/m1/s1 |
Clé InChI |
GZDNGWOBFHUEOM-BLYUPUKHSA-N |
SMILES isomérique |
CCC/C=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
CCCC=CCOC1C(C(C(C(O1)CO)O)O)O |
SMILES canonique |
CCCC=CCOC1C(C(C(C(O1)CO)O)O)O |
Synonymes |
2-hexenyl-beta-D-glucopyranoside (E) 2-hexenyl-beta-glucopyranoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



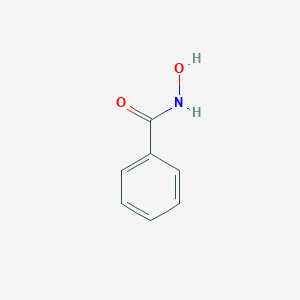
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)
![4-[(1-Adamantylcarbonyl)amino]butanoic acid](/img/structure/B56169.png)
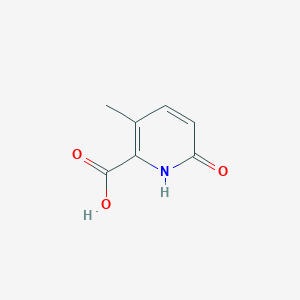


![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B56180.png)
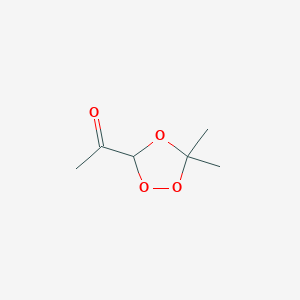
acetate](/img/structure/B56186.png)
![N'-[[2-[[18-Hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]methyl]-2-methyl-1,3-dithiolan-4-yl]methyl]-N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]butanediamide](/img/structure/B56190.png)
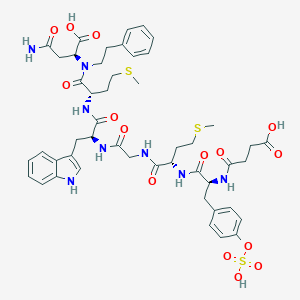
![2,9-Diazapentacyclo[8.4.0.03,8.04,6.05,7]tetradeca-1(14),2,8,10,12-pentaene](/img/structure/B56194.png)
![(1R,2R,4R,5R)-3,8-dioxatricyclo[3.2.1.02,4]octan-6-one](/img/structure/B56195.png)
